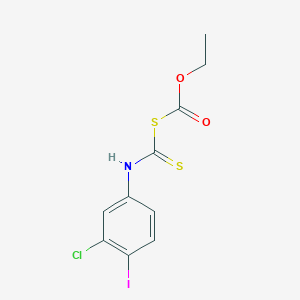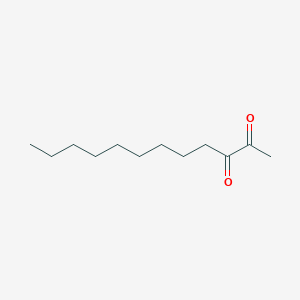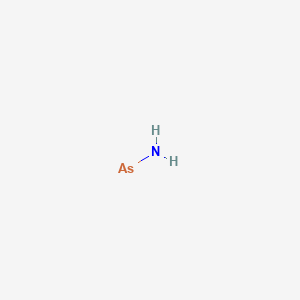
4-(1,1,2-Triphenylethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2-Triphenylethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,1,2-triphenylethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2-Triphenylethyl)pyridine typically involves the condensation of pyridine with a triphenylethyl precursor. One common method is the reaction of pyridine with 1,1,2-triphenylethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a Grignard reagent, where 1,1,2-triphenylethylmagnesium bromide reacts with pyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .
化学反应分析
Types of Reactions: 4-(1,1,2-Triphenylethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
科学研究应用
4-(1,1,2-Triphenylethyl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 4-(1,1,2-Triphenylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cell membrane receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4-position.
4-Benzylpyridine: A pyridine derivative with a benzyl group at the 4-position.
Comparison: 4-(1,1,2-Triphenylethyl)pyridine is unique due to the presence of the bulky 1,1,2-triphenylethyl group, which imparts distinct steric and electronic properties compared to simpler pyridine derivatives. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
属性
CAS 编号 |
6634-62-4 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-(1,1,2-triphenylethyl)pyridine |
InChI |
InChI=1S/C25H21N/c1-4-10-21(11-5-1)20-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-26-19-17-24/h1-19H,20H2 |
InChI 键 |
XEZZFMAPPHMONW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


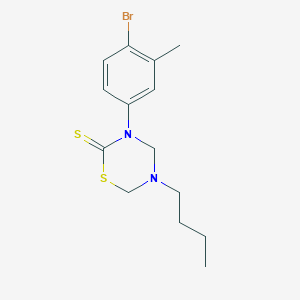
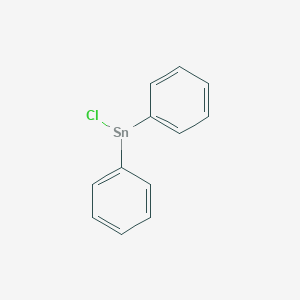



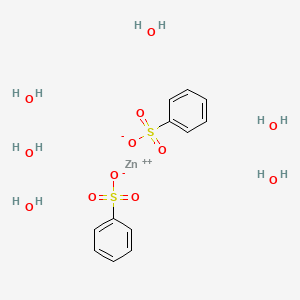
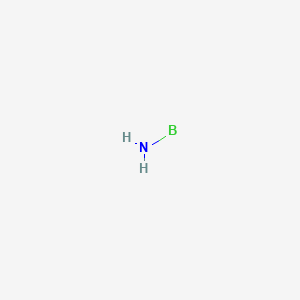
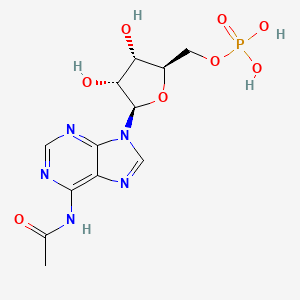
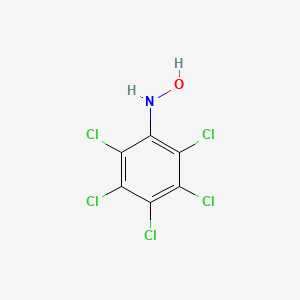
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

